

# ML204 Hydrochloride: A Comparative Guide for TRPC4 Channel Validation

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## Compound of Interest

Compound Name: ML204 hydrochloride

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This guide provides an objective comparison of **ML204 hydrochloride**'s performance as a chemical probe for the validation of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel. Its efficacy is evaluated against other available alternatives, supported by experimental data and detailed protocols to aid in the design and execution of robust validation studies.

## Introduction to TRPC4 and the Need for Selective Probes

Transient Receptor Potential Canonical 4 (TRPC4) is a non-selective cation channel that plays a crucial role in calcium signaling pathways.[1] It is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, contributing to a variety of physiological processes.[2] The lack of highly potent and selective pharmacological inhibitors for TRPC channels has historically limited the delineation of their specific roles in physiological systems.[3][4] A well-validated chemical probe is essential for accurately dissecting the function of TRPC4 in both health and disease.[5]

**ML204 hydrochloride** has emerged as a novel, potent, and selective inhibitor of the TRPC4 channel, making it a valuable tool for in vitro investigations.[6][7] This guide will compare ML204 to other TRPC4 modulators, providing the necessary data and methodologies for researchers to make informed decisions for their TRPC4 validation experiments.

## Performance Comparison of TRPC4 Chemical Probes

The following tables summarize the quantitative data for **ML204 hydrochloride** and its alternatives. The data highlights the potency (IC<sub>50</sub>) and selectivity of each compound, which are critical parameters for a reliable chemical probe.

Table 1: Potency of TRPC4 Inhibitors

Inhibitor	Target(s)	IC <sub>50</sub> (TRPC4)	Assay Type	Reference(s)
ML204 hydrochloride	TRPC4/TRPC5	0.96 µM	Fluorescent Intracellular Ca <sup>2+</sup> Assay	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
2.6 - 3.6 µM	Whole-Cell Voltage Clamp	<a href="#">[6]</a> <a href="#">[7]</a>		
M084	TRPC4/TRPC5	3.7 - 10.3 µM	Fluorescent Ca <sup>2+</sup> and Membrane Potential Assays	<a href="#">[9]</a> <a href="#">[10]</a>
AC1903	TRPC5 (selective)	>100 µM	Patch-clamp	<a href="#">[4]</a> <a href="#">[6]</a>
SKF-96365	TRPC Channels (Non-selective)	Varies	Electrophysiology	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[11]</a>
2-Aminoethoxydiphenyl borate (2-APB)	TRP Channels (Broad-spectrum)	Varies	Electrophysiology	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[11]</a>

Note: IC<sub>50</sub> values can vary depending on the specific experimental conditions, cell type, and activation method used. Direct comparison between studies should be made with caution.[\[7\]](#)

Table 2: Selectivity Profile of TRPC4 Probes

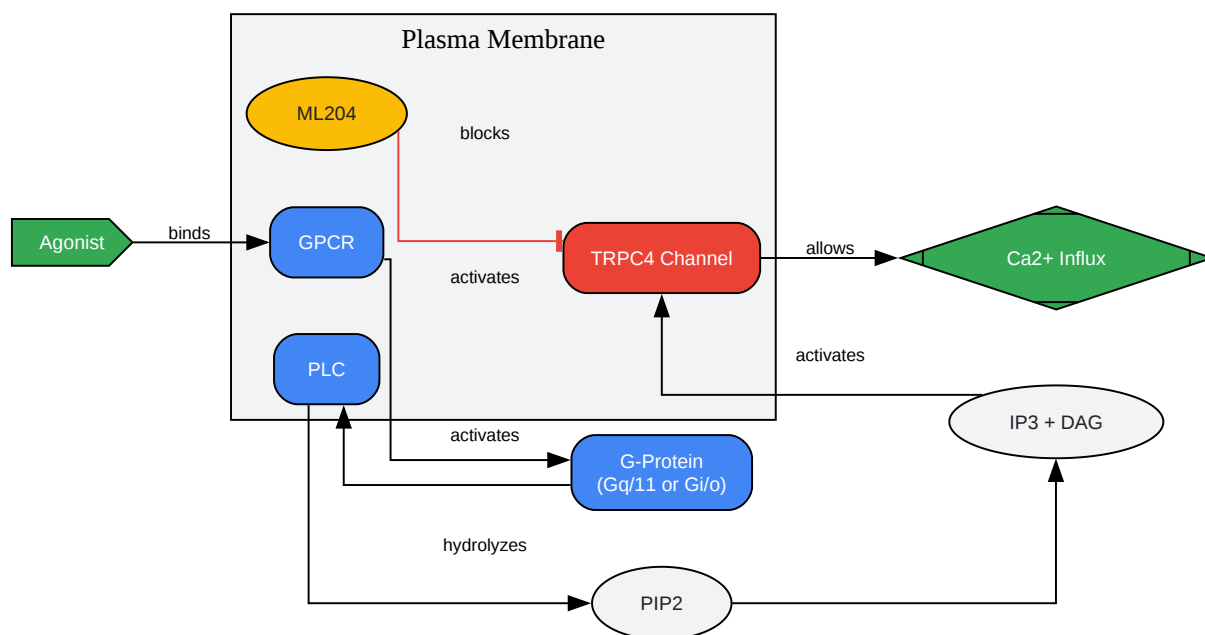
Inhibitor	Selectivity Profile	Reference(s)
ML204 hydrochloride	~19-fold selective for TRPC4 over TRPC6. More modest selectivity against TRPC3 and TRPC5 (~9-fold). No significant block of TRPV1, TRPV3, TRPA1, TRPM8, or voltage-gated ion channels.	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[11]</a>
M084	Selective for TRPC4/C5. Weak inhibition of TRPC3 and no activity at TRPC6, TRPA1, TRPV1, TRPV3, and TRPM8.	<a href="#">[9]</a> <a href="#">[10]</a>
AC1903	Highly selective for TRPC5 over TRPC4 and TRPC6.	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SKF-96365	Non-selective TRPC channel blocker.	<a href="#">[3]</a> <a href="#">[11]</a>
2-Aminoethoxydiphenyl borate (2-APB)	Broad-spectrum TRP channel modulator.	<a href="#">[3]</a> <a href="#">[11]</a>

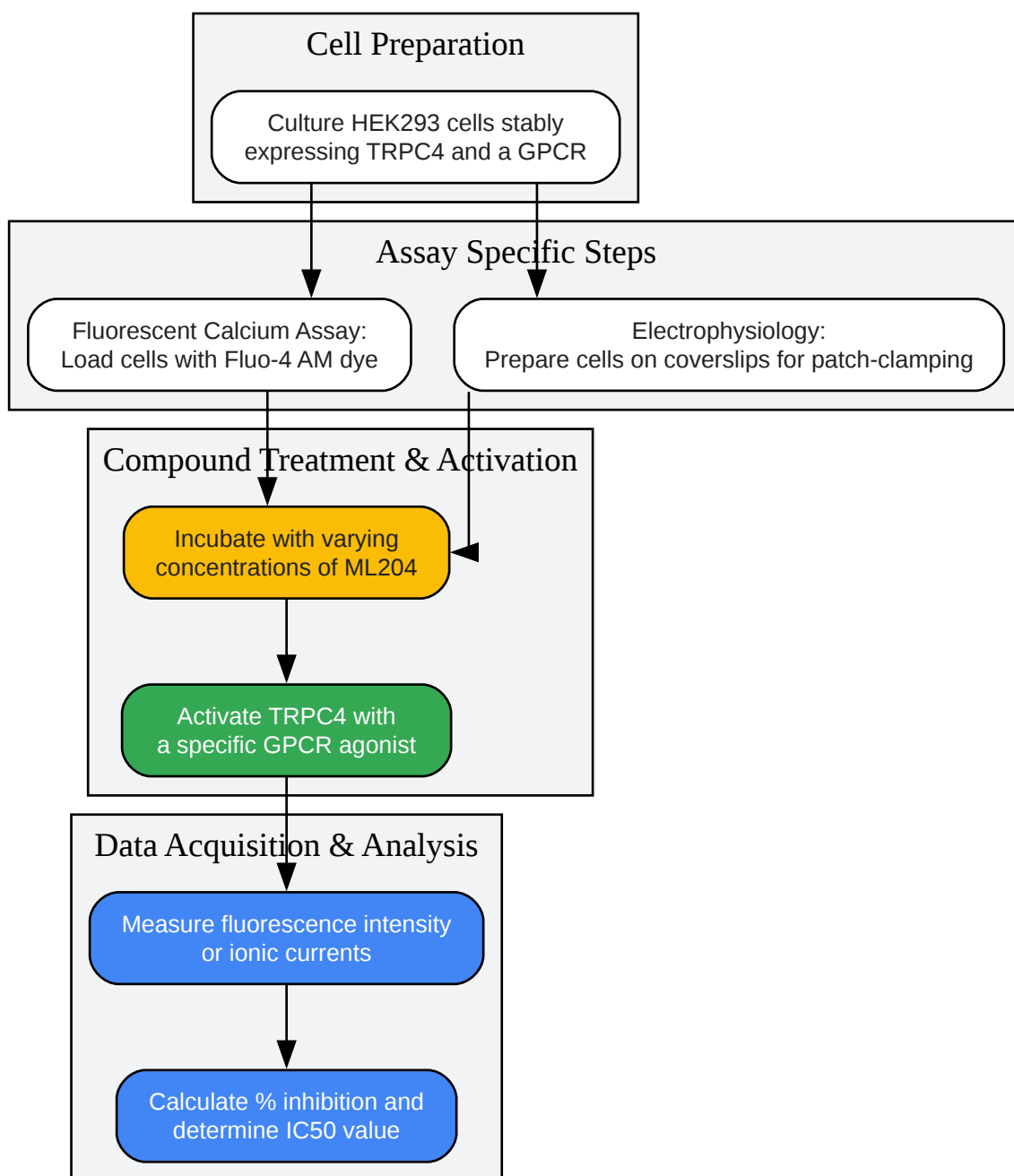
## Signaling Pathways and Experimental Workflows

To effectively utilize chemical probes for TRPC4 validation, a thorough understanding of the relevant signaling pathways and experimental procedures is crucial.

### TRPC4 Activation Signaling Pathway

TRPC4 channels are typically activated downstream of G-protein coupled receptors (GPCRs) that couple to the Gq/11 or Gi/o pathways, leading to the activation of Phospholipase C (PLC). [\[2\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). This signaling cascade ultimately leads to the opening of the TRPC4 channel and an influx of Ca<sup>2+</sup>.[\[1\]](#)[\[7\]](#) ML204 directly blocks the TRPC4 channel, preventing this ion influx.[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)





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